molecular formula C26H44N4O2 B10835529 (3R,5S,6R,7R,10S,13R,17R)-6-ethyl-10,13-dimethyl-17-[(2R)-4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

(3R,5S,6R,7R,10S,13R,17R)-6-ethyl-10,13-dimethyl-17-[(2R)-4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

Cat. No.: B10835529
M. Wt: 444.7 g/mol
InChI Key: NGMMYLUHCOHSOR-AMGBFIHRSA-N
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Description

Compound 9, identified by the reference PMID29649907, is a synthetic organic molecule known for its reversible inhibition of Bruton tyrosine kinase. This compound features a cysteine-reactive, inverted cyanoacrylamide scaffold structure that interacts with the cysteine residue 481, which is located near the ATP pocket of the enzyme . This interaction is crucial for its inhibitory activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 9 involves multiple steps, starting with the preparation of the cyanoacrylamide scaffold. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the correct formation of the desired structure. Detailed synthetic routes are often proprietary and may involve several purification steps to achieve the final product.

Industrial Production Methods

Industrial production of Compound 9 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Compound 9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Compound 9 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Bruton tyrosine kinase and related pathways.

    Biology: Employed in cellular assays to investigate the role of Bruton tyrosine kinase in various biological processes.

    Medicine: Potential therapeutic applications in diseases where Bruton tyrosine kinase is implicated, such as certain cancers and autoimmune disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Bruton tyrosine kinase.

Mechanism of Action

Compound 9 exerts its effects by binding to the cysteine residue 481 near the ATP pocket of Bruton tyrosine kinase. This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets and thereby modulating various cellular signaling pathways . The inhibition is reversible, allowing for controlled modulation of the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Ibrutinib: An irreversible inhibitor of Bruton tyrosine kinase that also targets the cysteine residue 481.

    Acalabrutinib: Another irreversible inhibitor with a similar mechanism of action.

Uniqueness

Compound 9 is unique in its reversible inhibition of Bruton tyrosine kinase, which allows for more controlled modulation of the enzyme’s activity compared to irreversible inhibitors like ibrutinib and acalabrutinib . This reversible nature may offer advantages in terms of reduced side effects and improved therapeutic profiles.

Properties

Molecular Formula

C26H44N4O2

Molecular Weight

444.7 g/mol

IUPAC Name

(3R,5S,6R,7R,10S,13R,17R)-6-ethyl-10,13-dimethyl-17-[(2R)-4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C26H44N4O2/c1-5-17-21-14-16(31)10-12-26(21,4)20-11-13-25(3)18(7-8-19(25)23(20)24(17)32)15(2)6-9-22-27-29-30-28-22/h15-21,23-24,31-32H,5-14H2,1-4H3,(H,27,28,29,30)/t15-,16-,17-,18-,19?,20?,21+,23?,24-,25-,26-/m1/s1

InChI Key

NGMMYLUHCOHSOR-AMGBFIHRSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3[C@@H]1O)[C@H](C)CCC5=NNN=N5)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC5=NNN=N5)C)C)O

Origin of Product

United States

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